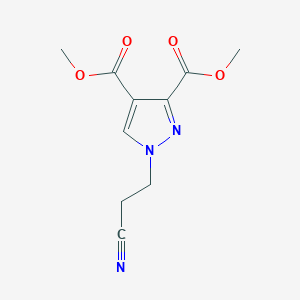

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based dicarboxylate ester characterized by a 2-cyanoethyl substituent at the pyrazole ring’s N1 position. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science . The 2-cyanoethyl group introduces a polar, electron-withdrawing moiety, influencing both reactivity and intermolecular interactions, such as hydrogen bonding and crystal packing .

Properties

CAS No. |

882865-72-7 |

|---|---|

Molecular Formula |

C10H11N3O4 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

dimethyl 1-(2-cyanoethyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C10H11N3O4/c1-16-9(14)7-6-13(5-3-4-11)12-8(7)10(15)17-2/h6H,3,5H2,1-2H3 |

InChI Key |

UGVYSMXOBXJBPG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(=O)OC)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 1H-pyrazole-3,4-dicarboxylic acid with dimethyl sulfate and 2-cyanoethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the esterification and alkylation processes. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Applications in Organic Synthesis

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate serves as a vital intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The cyano group enhances the electrophilicity of adjacent carbon atoms, facilitating further functionalization.

- Condensation Reactions : It can be used to synthesize larger molecular frameworks through condensation with other reactive species.

Medicinal Chemistry Applications

Research into the biological activities of this compound has revealed its potential therapeutic properties:

| Activity Type | Mechanism | Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50 values ranging from 10 to 30 µM in various cell lines (e.g., MCF-7, HeLa) |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Significant reduction in TNF-α and IL-6 production in vitro |

| Antioxidant | Scavenges free radicals | Effective in reducing oxidative stress as demonstrated by DPPH assay |

Case Studies

-

Anticancer Efficacy

- A study evaluated the anticancer properties of this compound against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated promising IC50 values suggesting moderate to high activity compared to standard chemotherapeutics.

-

Anti-inflammatory Effects

- In vitro studies highlighted that compounds similar to this compound effectively inhibited the production of nitric oxide and cyclooxygenase-2 in macrophage models stimulated by lipopolysaccharides.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The cyanoethyl group and ester functionalities play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Dicarboxylate Derivatives

Substituent Effects on Molecular Structure and Properties

The substituent at the N1 position significantly impacts the compound’s physical, chemical, and supramolecular properties. Below is a comparative analysis with structurally related esters:

Key Observations :

- Electronic Effects: The 2-cyanoethyl group in the target compound is more flexible and polar compared to rigid aryl (e.g., phenyl) or benzyl substituents. This flexibility may reduce π-π stacking but enhance dipole-dipole interactions .

- Hydrogen Bonding: Unlike phenyl derivatives (II, III), which form cyclic dimers via C–H⋯O bonds, the cyanoethyl group may favor weaker C–H⋯N interactions or disordered packing due to its conformational mobility.

- Crystal Packing : Chloro or bromo substituents (e.g., in dimethyl 5-(4-chlorophenyl)-1-phenyl derivatives) promote chain-like packing via C–H⋯O bonds, whereas methyl groups induce disorder in methoxycarbonyl moieties .

Biological Activity

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate is a compound that has garnered interest in various fields of research, particularly due to its potential biological activities. This article delves into the structural characteristics, synthesis, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Structural Characteristics

- Molecular Formula : C10H11N3O4

- SMILES : COC(=O)C1=CN(N=C1C(=O)OC)CCC#N

- InChIKey : UGVYSMXOBXJBPG-UHFFFAOYSA-N

The compound features a pyrazole ring with two carboxylate groups and a cyanoethyl substituent, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized using methods such as:

- Condensation reactions involving pyrazole derivatives and cyanoacetates.

- Cyclization reactions that facilitate the formation of the pyrazole ring structure.

Biological Activity

Research on the biological activity of this compound is still emerging. However, several studies suggest its potential in various applications:

Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against certain bacterial strains and fungi. The mechanism may involve interference with microbial cell wall synthesis or enzyme inhibition.

Anticancer Properties

Some pyrazole derivatives are being investigated for their anticancer properties. For example, studies have suggested that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

A review of existing literature reveals limited but promising findings regarding the biological activity of this compound. Notably:

- Case Study 1 : A study published in MDPI highlighted similar compounds' ability to inhibit cancer cell proliferation in vitro. The findings suggested that modifications in the pyrazole structure could enhance cytotoxicity against specific cancer cell lines .

- Case Study 2 : Research conducted on related pyrazole derivatives indicated significant antimicrobial activity against Gram-positive bacteria, suggesting a potential role for this compound in developing new antimicrobial agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 237.21 g/mol |

| Predicted Collision Cross Section | 149.7 Ų (for [M+H]+) |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Active against Gram-positive bacteria |

Q & A

Q. What are the common synthetic routes for Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate, and how are reaction conditions optimized?

The synthesis typically involves alkylation of dimethyl 1H-pyrazole-3,4-dicarboxylate with 2-cyanoethyl bromide under reflux in acetone, using K₂CO₃ as a base . Optimization includes adjusting reaction time (e.g., 24–36 hours), solvent choice (e.g., acetone or DMF), and purification via column chromatography or recrystallization to achieve yields >70%. Monitoring via TLC/HPLC ensures reaction completion .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Structural confirmation relies on X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., C–H···O and π-π stacking) . Spectroscopic techniques include:

- ¹H/¹³C NMR : To identify ester methyl groups (δ ~3.8–4.0 ppm) and cyanoethyl substituents.

- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .

Advanced Research Questions

Q. How does the 2-cyanoethyl substituent influence reactivity compared to other alkyl/aryl groups (e.g., fluoromethyl or acetylphenyl)?

The electron-withdrawing cyano group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions or cycloadditions. Compared to acetylphenyl analogs (), the cyanoethyl group increases solubility in polar aprotic solvents (e.g., DMSO) but reduces lipophilicity (logP ~1.2 vs. ~2.5 for acetylphenyl derivatives) . Computational studies (e.g., DFT) can model electronic effects on reaction pathways .

Q. How do weak non-covalent interactions in the crystal lattice impact physicochemical properties?

Weak interactions (C–H···O, π-π stacking) stabilize the crystal structure, contributing to melting point elevation (mp ~150–160°C) and reduced solubility in non-polar solvents. For example, π-π interactions between pyrazole rings (distance ~3.5 Å) enhance thermal stability, as observed in X-ray data . These interactions also influence bioavailability by affecting dissolution rates .

Q. What methodological strategies resolve contradictions in reported biological activity data?

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., cyanoethyl vs. fluoroethyl) to isolate functional group contributions .

- Dose-Response Assays : Use standardized in vitro models (e.g., enzyme inhibition or cell viability assays) to control for concentration-dependent effects .

- Computational Docking : Predict binding affinities to biological targets (e.g., kinases) using software like AutoDock, validated by experimental IC₅₀ values .

Q. What experimental designs are recommended for studying its mechanism of action in biological systems?

- Kinetic Studies : Monitor enzyme inhibition (e.g., COX-2 or HDACs) via spectrophotometry or fluorometry, using Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation, quantifying half-life (t₁/₂) via LC-MS .

- In Vivo Models : Evaluate pharmacokinetics (Cmax, AUC) in rodent studies, with tissue distribution analysis using radiolabeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.